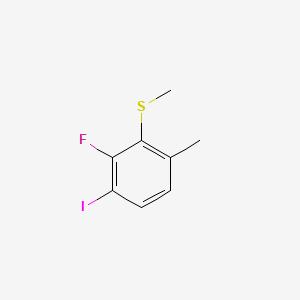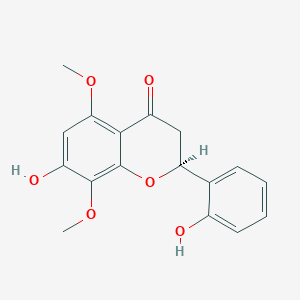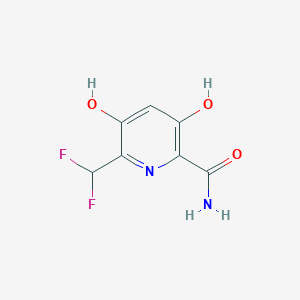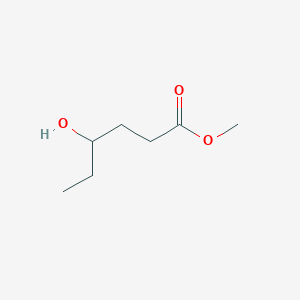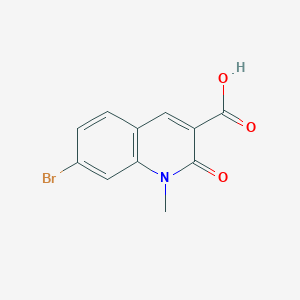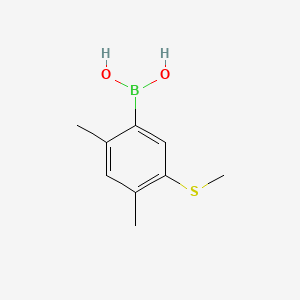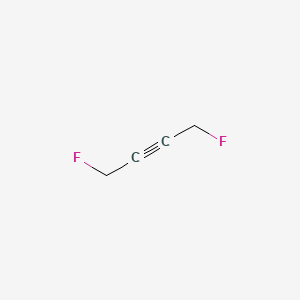
1,4-Difluorobut-2-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Difluorobut-2-yne is an organic compound with the molecular formula C₄H₄F₂ It is a fluorinated derivative of butyne, characterized by the presence of two fluorine atoms attached to the first and fourth carbon atoms of the butyne chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Difluorobut-2-yne can be synthesized through several methods. One common approach involves the fluorination of 1,4-dichlorobut-2-yne using a fluorinating agent such as potassium fluoride. The reaction typically occurs under anhydrous conditions and elevated temperatures to facilitate the substitution of chlorine atoms with fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and maintain the required reaction conditions. The process must ensure high purity and yield of the final product, often involving purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Difluorobut-2-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to fluorinated alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium amide or organolithium reagents are employed under anhydrous conditions.
Major Products
Oxidation: Fluorinated carboxylic acids or ketones.
Reduction: Fluorinated alkanes or alkenes.
Substitution: Compounds with various functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
1,4-Difluorobut-2-yne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1,4-difluorobut-2-yne involves its interaction with various molecular targets, depending on the specific application. In biochemical contexts, it may act as an inhibitor or substrate for enzymes, affecting their activity and function. The fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular pathways and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dichlorobut-2-yne: A chlorinated analog with similar structural features but different reactivity due to the presence of chlorine atoms.
1,4-Dibromobut-2-yne: A brominated analog with distinct chemical properties and applications.
1,4-Diiodobut-2-yne: An iodinated analog with unique reactivity patterns.
Uniqueness
1,4-Difluorobut-2-yne is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity, stability, and resistance to metabolic degradation. These features make it particularly valuable in applications requiring high stability and specific reactivity.
Propriétés
Numéro CAS |
407-82-9 |
|---|---|
Formule moléculaire |
C4H4F2 |
Poids moléculaire |
90.07 g/mol |
Nom IUPAC |
1,4-difluorobut-2-yne |
InChI |
InChI=1S/C4H4F2/c5-3-1-2-4-6/h3-4H2 |
Clé InChI |
FVVVNCKGSNVGKQ-UHFFFAOYSA-N |
SMILES canonique |
C(C#CCF)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B14756587.png)
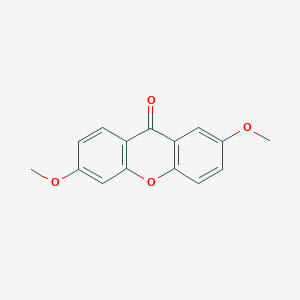
![2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone](/img/structure/B14756596.png)
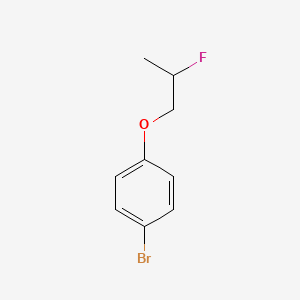
![[3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-2,2-bis(2,2,3,3,4,4,4-heptafluorobutanoyloxymethyl)propyl] 2,2,3,3,4,4,4-heptafluorobutanoate](/img/structure/B14756606.png)
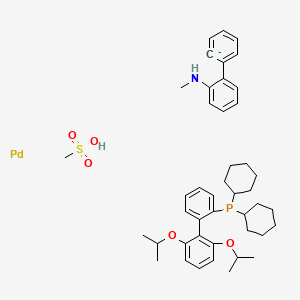
![7H-Tetrazolo[5,1-i]purine](/img/structure/B14756619.png)
![2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14756627.png)
